tert-Butyl (trans-4-nitrocyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (trans-4-nitrocyclohexyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (trans-4-nitrocyclohexyl)carbamate typically involves the reaction of trans-4-nitrocyclohexylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
trans-4-nitrocyclohexylamine+Boc2O→tert-Butyl (trans-4-nitrocyclohexyl)carbamate
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (trans-4-nitrocyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The carbamate group can be hydrolyzed under acidic conditions to yield the corresponding amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Acidic conditions, such as hydrochloric acid.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: trans-4-aminocyclohexylamine.
Reduction: trans-4-nitrocyclohexylamine.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (trans-4-nitrocyclohexyl)carbamate is used as a protecting group for amines in organic synthesis. It allows for selective reactions to occur on other functional groups without affecting the protected amine.
Biology: In biological research, this compound can be used to study the effects of nitro and carbamate groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound can be used in the design and synthesis of pharmaceutical compounds. Its stability and reactivity make it a valuable intermediate in drug development.
Industry: Industrially, this compound is used in the production of various chemicals and materials. Its role as a protecting group makes it useful in the synthesis of complex molecules required in various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl (trans-4-nitrocyclohexyl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The nitro group can participate in various reactions, influencing the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (4-hydroxycyclohexyl)carbamate
- tert-Butyl (trans-4-nitrocyclohexyl)carbamate
Comparison: this compound is unique due to the presence of both the nitro and carbamate groups. The nitro group provides additional reactivity compared to similar compounds that may only have hydroxyl or amino groups. This makes it a versatile compound in organic synthesis and various research applications.
Properties
IUPAC Name |
tert-butyl N-(4-nitrocyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)12-8-4-6-9(7-5-8)13(15)16/h8-9H,4-7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAWQOUTQPBEFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901159762 |
Source
|
Record name | Carbamic acid, N-(trans-4-nitrocyclohexyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901159762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609546-18-0 |
Source
|
Record name | Carbamic acid, N-(trans-4-nitrocyclohexyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901159762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.